molecular formula C11H12O4 B063851 3-(4-Ethoxyphenyl)-2-oxopropanoic acid CAS No. 175897-64-0

3-(4-Ethoxyphenyl)-2-oxopropanoic acid

Cat. No. B063851
M. Wt: 208.21 g/mol
InChI Key: WQZWNXOSZXKBNN-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-oxopropanoic acid, also known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a white crystalline powder that is insoluble in water and soluble in organic solvents. Etodolac is a member of the pyranocarboxylic acid family of NSAIDs and is structurally related to other drugs such as ibuprofen and naproxen.

Mechanism Of Action

Etodolac works by inhibiting the activity of COX-2, which reduces the production of prostaglandins. Prostaglandins are involved in the inflammatory response and contribute to pain and swelling. By inhibiting their production, 3-(4-Ethoxyphenyl)-2-oxopropanoic acid can reduce pain and inflammation.

Biochemical And Physiological Effects

Etodolac has been shown to have a number of biochemical and physiological effects. It can reduce fever, pain, and inflammation, and has been used to treat conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Etodolac has also been shown to have antiplatelet effects, which can reduce the risk of blood clots.

Advantages And Limitations For Lab Experiments

Etodolac has several advantages for use in lab experiments. It is relatively inexpensive and readily available, and has a well-established mechanism of action. However, 3-(4-Ethoxyphenyl)-2-oxopropanoic acid can have variable effects depending on the experimental conditions, and its activity can be affected by factors such as pH and temperature. Additionally, 3-(4-Ethoxyphenyl)-2-oxopropanoic acid can have off-target effects on other enzymes and pathways, which can complicate interpretation of experimental results.

Future Directions

There are several areas of future research that could be pursued with 3-(4-Ethoxyphenyl)-2-oxopropanoic acid. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of research is the investigation of 3-(4-Ethoxyphenyl)-2-oxopropanoic acid's potential as an anti-cancer agent. Etodolac has been shown to have anti-tumor effects in some studies, and further research could explore its potential as a cancer therapy. Finally, there is interest in developing new formulations of 3-(4-Ethoxyphenyl)-2-oxopropanoic acid that improve its solubility and bioavailability, which could enhance its therapeutic potential.

Synthesis Methods

Etodolac can be synthesized through a multistep process starting from 4-ethoxybenzaldehyde. The first step involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 3-(4-ethoxyphenyl)-2-propen-1-one. This intermediate is then cyclized with acetic anhydride to form 3-(4-ethoxyphenyl)-2-oxopropanoic acid.

Scientific Research Applications

Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Etodolac is a selective inhibitor of COX-2, which is the isoform of the enzyme that is primarily responsible for inflammation and pain.

properties

CAS RN

175897-64-0

Product Name

3-(4-Ethoxyphenyl)-2-oxopropanoic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O4/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

WQZWNXOSZXKBNN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC(=O)C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)C(=O)O

Origin of Product

United States

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